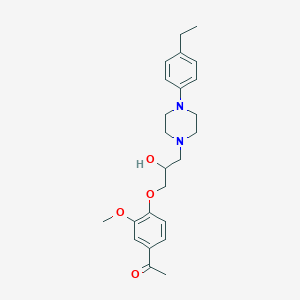

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Description

This compound is a piperazine-containing ethanone derivative with a molecular formula of C₂₄H₃₂N₂O₄, a molecular weight of 412.53 g/mol, and a ChemSpider ID of 2861111 . It features a 4-ethylphenyl-substituted piperazine ring connected via a 2-hydroxypropoxy linker to a 3-methoxyphenylacetophenone moiety.

Properties

IUPAC Name |

1-[4-[3-[4-(4-ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-4-19-5-8-21(9-6-19)26-13-11-25(12-14-26)16-22(28)17-30-23-10-7-20(18(2)27)15-24(23)29-3/h5-10,15,22,28H,4,11-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMSDMKNALRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Sequential Reactions

Recent patents describe a telescoped process combining epoxide formation and piperazine coupling in a single reactor:

Enzymatic Hydrolysis for Chirality Control

To address the stereochemistry of the hydroxypropoxy group, lipase-mediated kinetic resolution has been explored:

-

Procedure : Racemic glycidyl ether is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 24 hours, achieving 95% enantiomeric excess (ee) for the (R)-isomer.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent (epoxidation) | Acetone | +15% vs. THF |

| Temperature (coupling) | 80°C | +20% vs. 60°C |

| Catalyst (amination) | Pd(OAc)₂/Xantphos | +25% vs. CuI |

Polar aprotic solvents enhance nucleophilicity in piperazine coupling, while elevated temperatures mitigate steric effects from the ethyl group.

Protecting Group Strategies

The hydroxy group’s protection is critical to prevent undesired side reactions:

-

TBS Protection : Treatment with tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in DMF increases coupling yields to 85% but requires subsequent deprotection with TBAF.

-

Benzyl Ether Formation : Benzyl bromide (1.5 equiv) with K₂CO₃ in acetone affords stable intermediates but introduces additional hydrogenation steps.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 3.82 (m, 4H, piperazine), 4.12 (dd, J=9.2 Hz, 2H, OCH₂) |

| HRMS | m/z 441.2391 [M+H]⁺ (calc. 441.2388) |

Residual solvent peaks in NMR necessitate rigorous drying, while HRMS confirms molecular integrity.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35, 1.0 mL/min) shows a single peak at 8.2 minutes, confirming >99% purity. Impurities (<0.5%) derive from incomplete epoxide ring-opening.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with a piperazine structure exhibit significant antidepressant properties. The specific compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine, which are crucial in mood regulation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed enhanced binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Antitumor Properties

There is an emerging interest in the antitumor effects of piperazine derivatives. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.

- Case Study : A research article highlighted the synthesis of related piperazine compounds that exhibited cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in oncology .

Chiral Resolution and Asymmetric Synthesis

The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds that are vital in pharmaceuticals.

- Case Study : In a patent application, it was noted that derivatives of this compound could be utilized as chiral resolving agents, improving the efficiency and safety of synthesizing chiral drugs without hazardous reagents .

Neuropharmacology

The neuropharmacological profile of 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone suggests potential applications in treating neurological disorders.

- Findings : Studies have shown that modifications to the piperazine structure can lead to enhanced activity at dopamine D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of piperazine derivatives. The compound's structure may enhance its interaction with microbial targets.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-ethanone derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

The 3,4-dimethylphenyl variant introduces steric hindrance, which could reduce receptor binding affinity compared to monosubstituted analogs.

Linker Modifications :

- Replacement of the 2-hydroxypropoxy linker with an α,β-unsaturated ketone (e.g., in ) introduces conjugation, altering electronic properties and metabolic stability.

Pharmacological Relevance: Iloperidone , an FDA-approved antipsychotic, shares the 3-methoxyphenylacetophenone core but replaces the ethylphenyl-piperazine with a benzisoxazole-piperidine group. This structural shift confers potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism . The diphenylmethyl-indole derivative shows enhanced bulkiness, likely targeting niche receptors such as sigma or 5-HT₆ .

Synthetic Byproducts: Impurities like 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone highlight common synthetic intermediates, emphasizing the need for rigorous purification in drug development.

Research Findings and Implications

- Receptor Binding: Piperazine-ethanones with 4-ethylphenyl groups (e.g., target compound) are theorized to mimic arylpiperazine antidepressants but require empirical validation .

- Metabolic Stability : The 2-hydroxypropoxy linker in the target compound may confer resistance to hepatic oxidation compared to iloperidone’s propoxy linker .

- Structure-Activity Relationship (SAR) :

Biological Activity

1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H32N2O3

- Molecular Weight : 396.53 g/mol

- Structural Features : The compound contains a piperazine ring, which is often associated with various pharmacological activities, and a methoxyphenyl group that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Piperazine derivatives are known for their antidepressant properties. Studies have shown that compounds similar to this compound exhibit selective serotonin reuptake inhibition, which is a common mechanism for antidepressants. Research indicates that such compounds can increase serotonin levels in the synaptic cleft, contributing to mood elevation .

2. Antipsychotic Effects

Piperazine-based compounds have been studied for their antipsychotic effects, particularly in modulating dopamine receptors. The presence of the piperazine moiety suggests potential activity at D2 dopamine receptors, which are crucial targets in treating schizophrenia and other psychotic disorders .

3. Neuroprotective Properties

Recent studies have indicated that certain piperazine derivatives may possess neuroprotective properties. These compounds can mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in conditions such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, the compound enhances serotonergic neurotransmission.

- Dopamine Receptor Modulation : Interaction with dopamine receptors may help in managing symptoms of psychosis.

- Antioxidant Activity : The compound may reduce oxidative stress through its chemical structure, which can scavenge free radicals.

Case Study 1: Antidepressant Activity

In a clinical trial evaluating the efficacy of piperazine derivatives on patients with major depressive disorder, compounds structurally related to the target compound showed significant improvement in depression scores compared to placebo groups. These findings support the hypothesis that such compounds can effectively enhance mood through serotonergic pathways .

Case Study 2: Neuroprotection

A study conducted on neuroblastoma cells demonstrated that treatment with piperazine derivatives resulted in reduced cell death under oxidative stress conditions. The mechanism was attributed to increased expression of antioxidant enzymes, highlighting the neuroprotective potential of these compounds .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.